

Spectral Analysis of 2-Methylquinoline-4-carboxylic Acid: A Technical Guide

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Compound of Interest

Compound Name: 2-Methylquinoline-4-carboxylic acid

Cat. No.: B188263

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for **2-methylquinoline-4-carboxylic acid**, a key heterocyclic compound with applications in medicinal chemistry and drug discovery. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics, offering valuable insights for compound identification, structural elucidation, and quality control.

Spectroscopic Data Summary

The spectral data for **2-methylquinoline-4-carboxylic acid** are summarized below. These values are compiled from various sources and represent typical spectral characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (400 MHz, DMSO-d₆):

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
8.468	dddd	1H	H-5
8.418	d	1H	H-3
8.127	ddd	1H	H-8
7.692	ddd	1H	H-7
7.574	ddd	1H	H-6
2.587	s	3H	-CH ₃
~13.5 (broad)	s	1H	-COOH

Note: The chemical shift of the carboxylic acid proton is broad and can vary with concentration and solvent.

¹³C NMR (Representative Data):

Due to the limited availability of specific experimental data in the public domain, a representative ¹³C NMR spectrum is presented based on the known chemical shifts for quinoline and carboxylic acid moieties.

Chemical Shift (δ , ppm)	Assignment
~167	-COOH
~158	C-2
~148	C-8a
~145	C-4
~130	C-7
~129	C-5
~127	C-4a
~125	C-6
~122	C-3
~119	C-8
~24	-CH ₃

Infrared (IR) Spectroscopy

The IR spectrum of **2-methylquinoline-4-carboxylic acid** is characterized by the following absorption bands, consistent with its functional groups.

Wavenumber (cm ⁻¹)	Intensity	Assignment
3300-2500	Strong, Broad	O-H stretch (Carboxylic acid dimer)
~3050	Medium	C-H stretch (Aromatic)
~2950	Medium	C-H stretch (Methyl)
1760-1690	Strong	C=O stretch (Carboxylic acid) [1]
~1600, ~1470	Medium-Strong	C=C stretch (Aromatic ring)
1320-1210	Strong	C-O stretch (Carboxylic acid) [1]
950-910	Medium, Broad	O-H bend (Carboxylic acid)[1]

Mass Spectrometry (MS)

Mass spectrometry data reveals the molecular weight and fragmentation pattern of the compound.

m/z	Relative Intensity	Assignment
187	High	[M] ⁺ (Molecular Ion)
188	Moderate	[M+1] ⁺
142	Moderate	[M - COOH] ⁺

Experimental Protocols

The following are detailed methodologies for obtaining the spectral data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the proton and carbon framework of **2-methylquinoline-4-carboxylic acid**.

Instrumentation: A 400 MHz NMR spectrometer.

Sample Preparation:

- Approximately 10-20 mg of **2-methylquinoline-4-carboxylic acid** is accurately weighed and dissolved in 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
- The solution is transferred to a 5 mm NMR tube.
- A small amount of tetramethylsilane (TMS) may be added as an internal standard ($\delta = 0.00$ ppm).

¹H NMR Acquisition:

- Pulse Program: Standard single-pulse experiment.
- Spectral Width: 0-15 ppm.
- Number of Scans: 16-64, depending on sample concentration.
- Relaxation Delay: 1-2 seconds.
- Temperature: 298 K.

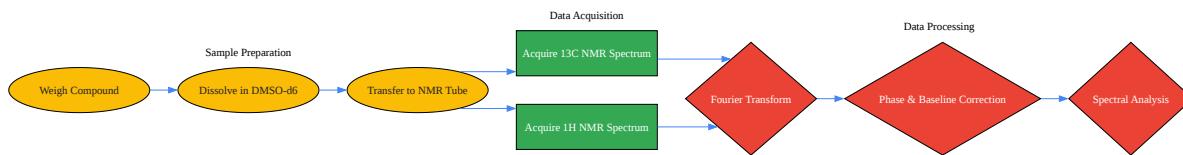
¹³C NMR Acquisition:

- Pulse Program: Proton-decoupled experiment.
- Spectral Width: 0-200 ppm.
- Number of Scans: 1024 or more, due to the low natural abundance of ¹³C.
- Relaxation Delay: 2-5 seconds.

Data Processing:

- The raw data (Free Induction Decay - FID) is Fourier transformed.
- Phase and baseline corrections are applied.

- Chemical shifts are referenced to TMS.
- Integration of proton signals and peak picking are performed.



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NMR Spectroscopy Experimental Workflow.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in **2-methylquinoline-4-carboxylic acid**.

Instrumentation: Fourier Transform Infrared (FTIR) Spectrometer.

Sample Preparation (KBr Pellet Method):

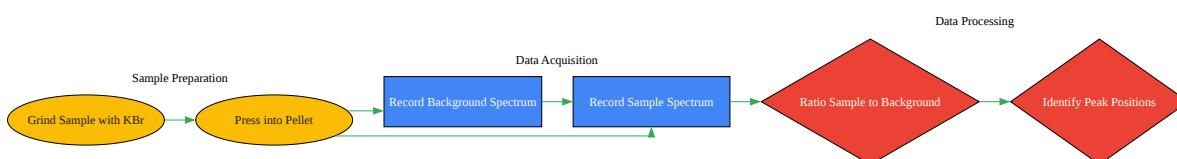
- Approximately 1-2 mg of the finely ground sample is mixed with ~100 mg of dry potassium bromide (KBr) powder in a mortar and pestle.
- The mixture is transferred to a pellet-forming die.
- A hydraulic press is used to apply pressure (8-10 tons) to form a transparent or semi-transparent pellet.

Data Acquisition:

- A background spectrum of the empty sample compartment is recorded.
- The KBr pellet is placed in the sample holder.
- The sample spectrum is recorded over a range of 4000-400 cm^{-1} .
- Multiple scans (e.g., 32) are co-added to improve the signal-to-noise ratio.

Data Processing:

- The sample spectrum is ratioed against the background spectrum to generate the final absorbance or transmittance spectrum.
- Peak positions and intensities are identified.



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IR Spectroscopy Experimental Workflow.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of **2-methylquinoline-4-carboxylic acid**.

Instrumentation: Gas Chromatography-Mass Spectrometer (GC-MS) with an Electron Ionization (EI) source.

Sample Preparation:

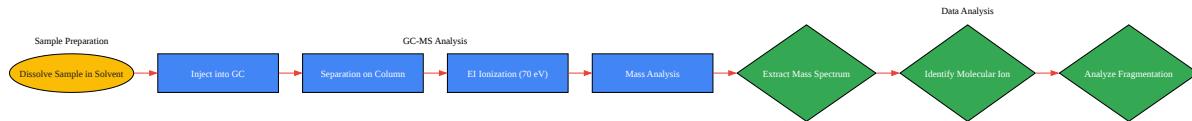
- A dilute solution of the sample is prepared in a volatile organic solvent (e.g., methanol or dichloromethane) at a concentration of approximately 1 mg/mL.
- The solution is filtered if any particulate matter is present.

GC-MS Analysis:

- Injection: 1 μ L of the sample solution is injected into the GC.
- GC Column: A suitable capillary column (e.g., DB-5ms) is used.
- Oven Program: The temperature is ramped to ensure separation from any impurities.
- Ionization: Electron Ionization (EI) at 70 eV.
- Mass Analyzer: Quadrupole or Time-of-Flight (TOF).
- Scan Range: m/z 40-400.

Data Analysis:

- The total ion chromatogram (TIC) is examined to identify the peak corresponding to the compound.
- The mass spectrum of the target peak is extracted.
- The molecular ion peak is identified, and the fragmentation pattern is analyzed to propose fragmentation pathways.



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Mass Spectrometry Experimental Workflow.

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References

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